6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one
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Overview
Description
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a methyl group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the pyridazinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. Solvent selection and purification methods are also critical to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone core to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used.
Scientific Research Applications
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation. The compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
6-amino-5-carboxamidouracils: These compounds are structurally similar and have been studied for their biological activities.
Pterine-6-carboxylic acid: Another heterocyclic compound with similar structural features and research applications.
Uniqueness
What sets 6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4(1H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and phenyl groups, in particular, contribute to its potential as a versatile building block in organic synthesis and its promising biological properties.
Properties
CAS No. |
89313-95-1 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
6-amino-5-(4-methoxyphenyl)-3-methyl-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C18H17N3O2/c1-12-17(22)16(13-8-10-15(23-2)11-9-13)18(19)21(20-12)14-6-4-3-5-7-14/h3-11H,19H2,1-2H3 |
InChI Key |
YDJPNCAXJSVQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=C(C=C2)OC)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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